(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride (2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13587917
InChI: InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m1./s1
SMILES: CC1CC(CN1)F.Cl
Molecular Formula: C5H11ClFN
Molecular Weight: 139.60 g/mol

(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride

CAS No.:

Cat. No.: VC13587917

Molecular Formula: C5H11ClFN

Molecular Weight: 139.60 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride -

Specification

Molecular Formula C5H11ClFN
Molecular Weight 139.60 g/mol
IUPAC Name (2R,4S)-4-fluoro-2-methylpyrrolidine;hydrochloride
Standard InChI InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m1./s1
Standard InChI Key OPLZEFBPWWZOHT-JBUOLDKXSA-N
Isomeric SMILES C[C@@H]1C[C@@H](CN1)F.Cl
SMILES CC1CC(CN1)F.Cl
Canonical SMILES CC1CC(CN1)F.Cl

Introduction

(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride is a chiral nitrogen-containing compound characterized by a five-membered pyrrolidine ring with a fluorine atom at the 4-position and a methyl group at the 2-position. This compound is significant in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.

Solubility and Stability

(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride is generally soluble in polar organic solvents like ethanol and dimethyl sulfoxide. It is stable under standard laboratory conditions.

Synthesis and Stereochemistry

The synthesis of (2R,4S)-4-fluoro-2-methylpyrrolidine typically involves asymmetric synthesis techniques to ensure the desired stereochemistry. The reaction conditions must be optimized to achieve the correct configuration at the chiral centers.

Applications

This compound is used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structural features make it a valuable asset in both academic research and industrial applications.

Biological Activity

The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds or dipole interactions, which can significantly influence its biological activity. The stereochemistry of the compound plays a crucial role in its interactions with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Compound NameCAS NumberMolecular FormulaUnique Features
(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride1951424-96-6C5H11ClFNHydrochloride form enhances solubility
(2S,4S)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride-C7H11ClFNO2Contains a carboxylic acid group, different stereochemistry
(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride-C5H11ClFNDifferent stereochemistry affecting biological activity

Research Findings and Future Directions

Recent studies have highlighted the importance of pyrrolidine derivatives in drug discovery, particularly in targeting specific biological pathways such as the retinoic acid-related orphan receptor γ (RORγt) and the CXCR4 chemokine receptor . The unique structural properties of (2R,4S)-4-fluoro-2-methylpyrrolidine hydrochloride make it a promising candidate for further research in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator